Phospholane-Phosphite (BOBPHOS) vs. BINAP in Conjugate Addition: Superior Productivity and Enantioselectivity
Rhodium catalysts derived from the phospholane-phosphite ligand BOBPHOS demonstrate significantly higher productivity than the classic rhodium/BINAP system in enantioselective conjugate additions. This difference is attributed to the electron-rich and sterically demanding nature of the phospholane component, which facilitates the transmetalation of aryl boronic acids [1]. The BOBPHOS-based catalyst enabled challenging coupling reactions to proceed with high enantioselectivity and at lower catalyst loadings, a feat not achievable with the BINAP control [2].
| Evidence Dimension | Catalytic Productivity and Enantioselectivity in Conjugate Addition |
|---|---|
| Target Compound Data | More productive; enables challenging couplings with high enantioselectivity (ee not specified in abstract, but described as high) and lower catalyst loading. |
| Comparator Or Baseline | Rhodium/BINAP catalyst system |
| Quantified Difference | The study explicitly states the phospholane-phosphite catalyst is 'more productive' and 'more readily' promotes transmetalation than the Rh/BINAP control. |
| Conditions | Rh-catalyzed enantioselective conjugate addition of aryl boronic acids to α,β-unsaturated ketones or esters. |
Why This Matters
For industrial procurement, this translates to reduced catalyst cost per kilogram of product, higher throughput, and the ability to synthesize complex chiral intermediates that are inaccessible with less active ligands.
- [1] Gilbert, S. H.; Fuentes, J. A.; Cordes, D. B.; Slawin, A. M. Z.; Clarke, M. L. Phospholane-Phosphite Ligands for Rh Catalyzed Enantioselective Conjugate Addition: Unusually Reactive Catalysts for Challenging Couplings. Chem. Eur. J. 2020. View Source
- [2] Clarke, M. L.; Fuentes, J. A.; Gilbert, S. H. Phospholane-phosphite ligands for Rh catalyzed enantioselective conjugate addition: unusually reactive catalysts for challenging couplings. 2020. View Source
